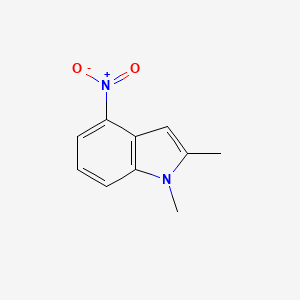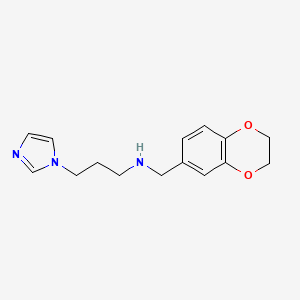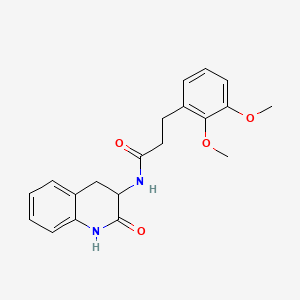![molecular formula C24H16N4O2S B11047517 2-(6,8-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaen-12-yl)benzoic acid](/img/structure/B11047517.png)
2-(6,8-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaen-12-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a fascinating fusion of structural complexity. Its systematic name is 1-(10,10-dimethyl-3,3-dioxo-3-thia-4-azatricyclo[5.2.1.0(1,5)]dec-4-yl)-3-methylpent-4-en-1-one . Let’s break down its features:
Molecular Formula: C₁₆H₂₅NO₃S
Average Mass: 311.44 Da
Monoisotopic Mass: 311.16 Da
ChemSpider ID: 478673
Preparation Methods
Synthetic Routes:: While specific synthetic routes for this compound are not widely documented, it likely involves intricate steps due to its unique structure. Researchers would need to explore novel strategies to assemble the complex framework.
Industrial Production:: Unfortunately, industrial-scale production methods remain elusive
Chemical Reactions Analysis
Reactivity:: This compound likely participates in various chemical reactions:
Oxidation: Oxidative transformations could modify its functional groups.
Reduction: Reduction reactions might yield derivatives with altered properties.
Substitution: Substituents on the aromatic ring could undergo substitution reactions.
Thiol Reagents: Due to its thia and azatricyclo functionalities, thiol-based reagents (e.g., 1,3,4-thiadiazole-2,5-dithiol) could play a role.
Base-Catalyzed Reactions: Basic conditions may facilitate ring-opening reactions.
Major Products:: The specific products depend on reaction conditions, but exploring these transformations could yield valuable derivatives.
Scientific Research Applications
Chemistry::
Structural Studies: Investigating its conformational flexibility and interactions.
Catalysis: Assessing its potential as a catalyst or ligand.
Bioactivity Screening: Testing its effects on biological targets.
Drug Discovery: Exploring its pharmacological potential.
Materials Science: Its unique structure may inspire novel materials.
Functional Coatings:
Mechanism of Action
The precise mechanism remains speculative, but it likely interacts with specific molecular targets or pathways. Further research is needed to unravel its effects.
Comparison with Similar Compounds
properties
Molecular Formula |
C24H16N4O2S |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2-(6,8-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaen-12-yl)benzoic acid |
InChI |
InChI=1S/C24H16N4O2S/c1-12-11-13(2)25-23-18(12)19-20(31-23)22-26-16-9-5-6-10-17(16)28(22)21(27-19)14-7-3-4-8-15(14)24(29)30/h3-11H,1-2H3,(H,29,30) |
InChI Key |
RJGGPDBDVRHBBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C4=NC5=CC=CC=C5N4C(=N3)C6=CC=CC=C6C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-2-[(6Z)-5-bromo-6-(bromomethylidene)-4,4-dimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]hydrazinecarbothioamide](/img/structure/B11047441.png)

![4-[1-(4-methoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-imidazo[4,5-b]pyridin-7-yl]benzoic acid](/img/structure/B11047447.png)
![4-(1-Cyclohexyl-6-methyl-3-oxo-1,2,3,4-tetrahydropyrazolo[3,4-d][1,3]thiazin-4-yl)benzonitrile](/img/structure/B11047450.png)
![3-(2,5-Difluorophenyl)-6-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047457.png)
![6-(4-chloro-1-methyl-1H-pyrazol-5-yl)-3-cyclobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047460.png)

![Ethyl 4-[({4-[2-(3-fluorophenyl)ethyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11047481.png)
![[2-(1,3-Benzothiazol-2-yl)phenyl]methanol](/img/structure/B11047489.png)
![N-{7-[hydroxy(4-methylphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide](/img/structure/B11047491.png)
![N-(2-methylphenyl)-4-(4-methylphenyl)-1-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11047499.png)
![4-fluoro-N-{1-[1-(2-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11047502.png)

